Lipophilicity (XLogP3): 4.3 Log-Unit Advantage Over Chromoionophore IX (ETH 4003) Drives Membrane Retention
Chromoionophore X (ETH 4004, dioctylamino substituent) exhibits a computed XLogP3 of 11.9, compared with 7.6 for Chromoionophore IX (ETH 4003, dibutylamino substituent), a difference of ΔXLogP3 = 4.3 [1][2]. This translates to a theoretical ~20,000-fold higher octanol–water partition coefficient. In the context of plasticized PVC optode membranes, higher lipophilicity correlates directly with reduced leaching of the active ligand into the aqueous sample phase, a primary determinant of sensor operational lifetime [3]. The literature on neutral H⁺-selective chromoionophores confirms that lipophilicity values above ~10 are generally required for long-term applications in aqueous solution and diluted biological fluids without covalent immobilization [3].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 11.9 (Chromoionophore X, ETH 4004, dioctylamino) |
| Comparator Or Baseline | XLogP3 = 7.6 (Chromoionophore IX, ETH 4003, dibutylamino); ΔXLogP3 = +4.3 |
| Quantified Difference | +4.3 logP units; ~20,000-fold higher octanol–water partition coefficient |
| Conditions | PubChem-computed XLogP3 values using XLogP3 3.0 algorithm |
Why This Matters
A 4.3-log-unit higher lipophilicity means substantially lower leaching rates from PVC membranes, directly translating to longer functional sensor lifetime without re-calibration — a critical parameter for continuous monitoring applications where Chromoionophore IX would fail prematurely.
- [1] PubChem CID 6026466. Chromoionophore X. XLogP3-AA = 11.9. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] PubChem CID 24857024. Chromoionophore IX. XLogP3-AA = 7.6. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [3] Bakker, E.; Lerchi, M.; Rosatzin, T.; Rusterholz, B.; Simon, W. (1993) Synthesis and characterization of neutral hydrogen ion-selective chromoionophores for use in bulk optodes. Analytica Chimica Acta, 278(2), 211–225. View Source
